molecular formula C17H25NO5S B176194 (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 128510-88-3

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No. B176194
M. Wt: 355.5 g/mol
InChI Key: VSVOPDINJSHSBZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .


Molecular Structure Analysis

The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .

Future Directions

The future directions of research on pyrrolidines could involve further exploration of their synthesis methods and applications in organic chemistry .

properties

IUPAC Name

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVOPDINJSHSBZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471947
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

CAS RN

128510-88-3
Record name (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.